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1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene
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Overview
Description
1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene is an organic compound with the molecular formula C8H5BrF3NO3 It is a derivative of benzene, featuring a bromine atom, a methoxy group, a nitro group, and a trifluoromethyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene typically involves multiple steps. One common method includes:
Bromination: The addition of a bromine atom to the benzene ring.
Trifluoromethylation: The addition of a trifluoromethyl group.
Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while bromination often involves the use of bromine or a bromine-containing compound in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and safety. Large-scale production often utilizes continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1-bromo-2-methoxy-3-amino-5-(trifluoromethyl)benzene.
Oxidation: Formation of 1-bromo-2-formyl-3-nitro-5-(trifluoromethyl)benzene.
Scientific Research Applications
1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group, for example, can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methoxy-5-nitrobenzene: Similar structure but lacks the trifluoromethyl group.
3-Bromobenzotrifluoride: Contains a bromine and trifluoromethyl group but lacks the nitro and methoxy groups.
1-Bromo-3-nitro-5-(trifluoromethyl)benzene: Similar but lacks the methoxy group.
Uniqueness
1-Bromo-2-methoxy-3-nitro-5-(trifluoromethyl)-benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties
Properties
IUPAC Name |
1-bromo-2-methoxy-3-nitro-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c1-16-7-5(9)2-4(8(10,11)12)3-6(7)13(14)15/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXQIXCQHWHKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.03 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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